molecular formula C20H16O2 B11097564 1-Naphthyl 2-phenylcyclopropanecarboxylate

1-Naphthyl 2-phenylcyclopropanecarboxylate

Cat. No.: B11097564
M. Wt: 288.3 g/mol
InChI Key: VRUORLQBOHOEIZ-UHFFFAOYSA-N
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Description

1-Naphthyl 2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C20H16O2 It is a derivative of naphthalene and cyclopropane, characterized by the presence of a naphthyl group and a phenyl group attached to a cyclopropanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl 2-phenylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthyl or phenyl rings, with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Naphthyl 2-phenylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthyl 2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological responses.

Comparison with Similar Compounds

1-Naphthyl 2-phenylcyclopropanecarboxylate can be compared with other similar compounds, such as:

    1-Naphthyl 2-phenylpropanoate: Similar structure but lacks the cyclopropane ring.

    2-Naphthyl 2-phenylcyclopropanecarboxylate: Similar structure but with the naphthyl group in a different position.

    1-Naphthyl 2-phenylcyclopropanecarboxamide: Similar structure but with an amide group instead of an ester.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

naphthalen-1-yl 2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H16O2/c21-20(18-13-17(18)15-7-2-1-3-8-15)22-19-12-6-10-14-9-4-5-11-16(14)19/h1-12,17-18H,13H2

InChI Key

VRUORLQBOHOEIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)OC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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